Thyroxine-13C9,15N
Description
Properties
Molecular Formula |
C613C9H11I415NO4 |
|---|---|
Molecular Weight |
786.8 |
Origin of Product |
United States |
Thyroxine 13c9,15n: Strategic Design, Chemical Synthesis, and Isotopic Validation for Research Applications
Chemical Synthesis Pathways and Methodologies for Thyroxine-¹³C₉,¹⁵N
The synthesis of Thyroxine-¹³C₉,¹⁵N is a complex, multi-step process that requires careful selection of isotopically enriched starting materials and optimization of reaction conditions to achieve high purity and yield.
Selection and Derivatization of Enriched Precursor Compounds (e.g., L-Tyrosine-¹³C₉,¹⁵N)
The synthesis of Thyroxine-¹³C₉,¹⁵N begins with a commercially available, highly enriched precursor, L-Tyrosine-¹³C₉,¹⁵N. nih.govcaymanchem.com This amino acid is a logical starting point as it forms the core structure of thyroxine. caymanchem.com L-Tyrosine itself is a precursor in the natural biosynthesis of thyroid hormones. caymanchem.com
The initial steps of the synthesis involve the protection of the reactive functional groups of the L-Tyrosine-¹³C₉,¹⁵N precursor. This is typically achieved by N-Boc (tert-butyloxycarbonyl) protection of the amino group and O-methyl ester protection of the carboxylic acid group. nih.gov This derivatization prevents these groups from participating in subsequent reactions, directing the synthesis towards the desired final product. nih.gov
Detailed Multi-Step Synthetic Schemes and Reaction Optimization
The synthesis of Thyroxine-¹³C₉,¹⁵N from the protected L-Tyrosine-¹³C₉,¹⁵N precursor involves a series of carefully controlled chemical reactions. A common synthetic route is outlined below, often carried out in parallel with the synthesis of the unlabeled compound to serve as a standard for comparison. nih.gov
A simplified representation of the synthetic scheme:
Iodination: The protected L-Tyrosine-¹³C₉,¹⁵N is first di-iodinated on its phenolic ring. This is a crucial step that introduces two of the four iodine atoms present in the final thyroxine molecule. nih.gov
Coupling Reaction: The resulting di-iodo-L-tyrosine derivative is then coupled with another iodinated phenolic compound. This biaryl ether formation is a key step in constructing the thyronine backbone of the molecule. nih.gov
Second Iodination: Following the coupling reaction, the second aromatic ring is iodinated to introduce the remaining two iodine atoms, yielding the fully iodinated and protected thyroxine structure.
Deprotection: The final steps of the synthesis involve the removal of the protecting groups (N-Boc and methyl ester) to yield the final product, Thyroxine-¹³C₉,¹⁵N. This is typically achieved through sequential treatment with a base like lithium hydroxide (B78521) to cleave the methyl ester, followed by an acid like hydrochloric acid to remove the Boc group. nih.gov
Reaction conditions, such as solvents, temperature, and reaction times, are meticulously optimized at each step to maximize the yield and purity of the product. nih.gov
Purification Strategies for High-Purity Research-Grade Thyroxine-¹³C₉,¹⁵N
Achieving the high purity required for research-grade Thyroxine-¹³C₉,¹⁵N necessitates robust purification strategies at various stages of the synthesis. Intermediates are often purified using techniques like flash chromatography. nih.gov
The final purification of Thyroxine-¹³C₉,¹⁵N is typically accomplished using preparative high-performance liquid chromatography (HPLC). nih.gov This technique separates the desired product from any remaining starting materials, byproducts, or incompletely reacted intermediates, ensuring a high degree of chemical and isotopic purity. nih.govnih.gov Ion-exchange chromatography can also be employed for purification. researchgate.net
Table 1: Purification Techniques for Thyroxine-¹³C₉,¹⁵N
| Purification Stage | Technique | Purpose |
| Intermediate Purification | Flash Chromatography | Removal of impurities from reaction intermediates. nih.gov |
| Final Product Purification | Preparative High-Performance Liquid Chromatography (HPLC) | Isolation of high-purity Thyroxine-¹³C₉,¹⁵N. nih.gov |
| Alternative Purification | Ion-Exchange Chromatography | Separation based on charge. researchgate.net |
| Impurity Removal | Immunological Methods | Removal of iodothyronine and iodide impurities from radiolabelled thyroxine. nih.gov |
Rigorous Isotopic Enrichment and Structural Integrity Validation
To ensure the reliability of research data obtained using Thyroxine-¹³C₉,¹⁵N, it is imperative to rigorously validate its isotopic enrichment and structural integrity.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Confirmation
Mass spectrometry is the primary analytical technique used for the validation of Thyroxine-¹³C₉,¹⁵N. nih.govjapsonline.com High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound. nih.gov The experimentally determined mass-to-charge ratio (m/z) is compared to the calculated theoretical value for the fully labeled molecule (C₆[¹³C]₉H₁₁I₄[¹⁵N]O₄), providing a high degree of confidence in its identity. nih.govbioscience.co.uk
Tandem mass spectrometry (MS/MS) is further utilized to confirm the structural integrity of the molecule. nih.gov In MS/MS, the parent ion corresponding to Thyroxine-¹³C₉,¹⁵N is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, which can be compared to that of an unlabeled thyroxine standard to confirm that the isotopic labels have not altered the fundamental structure of the molecule. japsonline.com
The isotopic enrichment is also quantified using mass spectrometry. By analyzing the relative intensities of the mass peaks corresponding to the fully labeled compound and any partially labeled or unlabeled species, the percentage of ¹³C and ¹⁵N incorporation can be accurately determined. schd-shimadzu.com For research applications, a high level of isotopic enrichment (typically >98%) is essential to minimize interference from naturally occurring isotopes and ensure the accuracy of quantitative studies. schd-shimadzu.com
Table 2: Key Properties of Thyroxine-¹³C₉,¹⁵N
| Property | Value | Source |
| Chemical Name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,α,β,1,2,3,4,5,6-¹³C₉-¹⁵N | caymanchem.com |
| Molecular Formula | C₆[¹³C]₉H₁₁I₄[¹⁵N]O₄ | bioscience.co.uk |
| Molecular Weight | 786.8 g/mol | bioscience.co.uk |
| CAS Number | 1431868-11-9 | caymanchem.com |
| Min. Isotopic Enrichment | 99% ¹³C, 98% ¹⁵N | schd-shimadzu.com |
Spectroscopic Characterization for Chemical Structure Validation
The definitive confirmation of the molecular structure and isotopic integrity of Thyroxine-13C9,15N is accomplished through a suite of advanced spectroscopic techniques. These analytical methods are essential for verifying the successful synthesis, confirming the precise location and extent of isotopic labeling, and ensuring the high purity required for its use as an internal standard in quantitative assays. bdg.co.nzsynzeal.com The primary techniques employed for this validation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation methods like high-performance liquid chromatography (HPLC) to ensure sample purity. bdg.co.nz
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of isotopically labeled compounds. It provides direct evidence of the mass increase resulting from the incorporation of heavy isotopes (¹³C and ¹⁵N) into the molecular structure.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion, allowing for the unequivocal determination of its elemental formula. For this compound, HRMS is used to confirm that the observed mass corresponds to the theoretical mass of the labeled molecule, C₆[¹³C]₉H₁₁I₄[¹⁵N]O₄. bioscience.co.ukbiomol.com A study detailing the synthesis of labeled thyroxine reported the use of ESI+ (Electrospray Ionization, positive mode) HRMS to validate the successful synthesis of key intermediates and the final product. nih.gov For instance, the sodium adduct of a protected precursor, 3,3′,5,5′-Tetraiodo-N-Boc-OMe-¹³C₉-¹⁵N-L-thyronine, was analyzed, with the data showing a precise match between the calculated and experimentally found mass-to-charge ratios. nih.gov
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₆[¹³C]₉H₁₁I₄[¹⁵N]O₄ | bioscience.co.ukbiomol.com |
| Molecular Weight | 786.8 g/mol | synzeal.combioscience.co.uk |
| CAS Number | 1431868-11-9 | synzeal.combioscience.co.ukbiomol.com |
| Purity | ≥98% | bioscience.co.ukbiomol.com |
| Isotopic Enrichment | Minimum 99% ¹³C, 98% ¹⁵N | schd-shimadzu.com |
Tandem Mass Spectrometry (MS/MS): MS/MS is employed to further confirm the structure by analyzing the fragmentation pattern of the parent ion. The fragmentation of this compound yields specific product ions. The observed mass shift in these fragments, compared to the unlabeled thyroxine standard, confirms the location of the isotopic labels within the molecule's backbone (the nine carbons of the diiodotyrosine moiety and the nitrogen atom of the amino group). nih.gov This detailed fragmentation analysis is critical for validating the regioselectivity of the labeling scheme. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays relies on these unique mass transitions for precise and accurate quantification of its unlabeled counterpart. biomol.comcaymanchem.comtargetmol.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹³C NMR: Carbon-13 NMR is a powerful tool for directly observing the sites of isotopic enrichment. In a ¹³C NMR spectrum of this compound, the signals corresponding to the nine labeled carbon atoms will be significantly enhanced, providing unambiguous evidence of the location and extent of ¹³C labeling.
High-Performance Liquid Chromatography (HPLC)
While not a primary technique for structure elucidation, HPLC is indispensable for assessing the purity of the synthesized this compound. bdg.co.nz It is used to separate the final product from any starting materials, reagents, or side products. Commercial suppliers provide certificates of analysis that include HPLC chromatograms to verify the purity of the compound, which is typically greater than 98%. bdg.co.nzmyskinrecipes.com This ensures that subsequent spectroscopic analyses are performed on a pure sample, leading to reliable structural validation and accurate quantification in its final application.
| Technique | Primary Role in Validation |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition and total mass increase due to isotopic labeling. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Verifies the location of isotopic labels through analysis of fragmentation patterns. nih.gov |
| ¹H NMR Spectroscopy | Confirms the proton environment of the molecular structure and provides indirect evidence of ¹³C labeling through signal splitting. nih.gov |
| ¹³C NMR Spectroscopy | Provides direct evidence of the sites and enrichment of ¹³C labels. |
| High-Performance Liquid Chromatography (HPLC) | Ensures the chemical purity of the compound before and after characterization. bdg.co.nz |
Advanced Analytical Methodologies and Bioanalytical Applications of Thyroxine 13c9,15n
Application as an Internal Standard in Quantitative Mass Spectrometry
Thyroxine-13C9,15N serves as a critical internal standard in quantitative mass spectrometry for the analysis of thyroid hormones. caymanchem.combioscience.co.ukclearsynth.comglpbio.combioscience.co.uk The use of a stable isotope-labeled internal standard is fundamental to achieving high accuracy and precision in bioanalytical measurements.
Theoretical Basis of Isotope Dilution Mass Spectrometry (IDMS) in Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of a stable isotope-labeled analog of the analyte (the internal standard) to the sample before sample processing. acs.orgresearchgate.net The labeled internal standard is chemically and physically very similar to the endogenous analyte, behaving identically throughout sample preparation and analysis. acs.orgresearchgate.net
During mass spectrometry, the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard is measured. Since a known amount of the internal standard was added, this ratio can be used to calculate the precise amount of the endogenous analyte in the original sample. acs.orgresearchgate.net This approach effectively compensates for variations and losses that may occur during sample preparation, extraction, chromatography, and ionization, which are common sources of error in bioanalysis. acs.orgresearchgate.net The use of a stable isotope-labeled internal standard like this compound is considered a gold standard for accurate quantification due to this inherent compensation mechanism. researchgate.net
Enhancement of Accuracy and Precision in Quantification of Endogenous Thyroxine and Metabolites
The incorporation of this compound as an internal standard significantly enhances the accuracy and precision of methods for quantifying endogenous thyroxine and its metabolites. cdc.govntnu.nontnu.nodoi.org By adding a fixed amount of the labeled standard to each sample at an early stage of the analytical process, any variations in recovery during extraction, matrix effects, or fluctuations in ionization efficiency in the mass spectrometer affect both the endogenous analyte and the internal standard proportionally. acs.orgresearchgate.net
Measuring the ratio of the analyte to the internal standard corrects for these variations, leading to more reliable and reproducible results. acs.orgresearchgate.net This is particularly important in complex biological matrices like serum or tissue, where interfering substances can significantly impact signal intensity. cdc.govntnu.nodoi.orgresearchgate.netdoi.org Studies have demonstrated that IDMS methods utilizing stable isotope-labeled internal standards for thyroid hormones exhibit excellent precision and accuracy, with low coefficients of variation. researchgate.netresearchgate.netntnu.nonih.govoup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a widely used and powerful analytical technique for the quantification of thyroxine and its metabolites in biological samples, and this compound is commonly employed as an internal standard in these methods. cdc.govntnu.nontnu.nodoi.orgresearchgate.netdoi.orgjapsonline.com The combination of liquid chromatography, which separates the analytes, and tandem mass spectrometry, which provides highly selective detection, allows for sensitive and specific measurements. ntnu.nontnu.noresearchgate.netjapsonline.com
Development and Validation of High-Sensitivity LC-MS/MS Protocols for Research Samples
The development and validation of high-sensitivity LC-MS/MS protocols for research samples containing thyroxine and its metabolites often involve the use of this compound. cdc.govntnu.nodoi.org Method validation typically includes assessing parameters such as linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), recovery, and matrix effects. ntnu.nontnu.noresearchgate.netoup.combioscientifica.com
The inclusion of the stable isotope-labeled internal standard throughout the validation process helps to accurately determine these performance characteristics. ntnu.nontnu.nooup.combioscientifica.com For instance, recovery studies involve spiking samples with known amounts of both the endogenous analyte and the labeled internal standard to assess the efficiency of the extraction procedure. ntnu.noresearchgate.net High-sensitivity methods are crucial for quantifying thyroid hormones, which are present at relatively low concentrations in biological matrices. ntnu.norug.nl
Research findings often report linearity over a specific concentration range, with high correlation coefficients (r > 0.99), indicating a strong linear relationship between analyte concentration and signal ratio when using an internal standard. acs.orgntnu.nontnu.nooup.com Precision is evaluated through intra-day and inter-day variability studies, with acceptable coefficients of variation demonstrating the method's reproducibility. researchgate.netresearchgate.netntnu.nonih.govoup.com
Minimization of Matrix Effects and Enhancement of Selectivity in Complex Biological Matrices
Complex biological matrices, such as serum, plasma, and tissue homogenates, can contain numerous endogenous compounds that may interfere with the ionization and detection of analytes in mass spectrometry, a phenomenon known as matrix effects. cdc.govntnu.nodoi.orgresearchgate.netdoi.org These effects can lead to signal suppression or enhancement, impacting the accuracy of quantification. ntnu.noresearchgate.netdoi.org
The use of this compound as an internal standard is a key strategy for minimizing the impact of matrix effects. cdc.govntnu.nodoi.orgresearchgate.netdoi.org Because the labeled internal standard behaves similarly to the endogenous analyte, it experiences comparable matrix effects. acs.orgresearchgate.net By quantifying based on the analyte-to-internal standard ratio, the method inherently compensates for these matrix-induced variations, leading to more accurate results even in complex samples. cdc.govntnu.nodoi.orgresearchgate.netdoi.org
Furthermore, LC-MS/MS methods enhance selectivity through chromatographic separation and specific mass transitions in the mass spectrometer. ntnu.nontnu.noresearchgate.netjapsonline.com The liquid chromatography step separates the target analytes from many interfering substances before they enter the mass spectrometer. ntnu.nontnu.noresearchgate.netjapsonline.com Tandem mass spectrometry (MS/MS) adds another layer of selectivity by monitoring specific fragmentation patterns of the parent ions, ensuring that only the target analyte and its labeled internal standard are detected. ntnu.nontnu.noresearchgate.netjapsonline.com The combination of these techniques with the use of a stable isotope-labeled internal standard like this compound provides a highly selective and robust method for quantifying thyroxine and its metabolites in challenging biological matrices. cdc.govntnu.nontnu.nodoi.orgresearchgate.netdoi.orgjapsonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is the predominant technique for thyroid hormone analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed, and stable isotope-labeled standards are similarly crucial in these applications. acs.orgresearchgate.netnih.gov GC-MS typically requires analytes to be volatile and thermally stable, often necessitating derivatization for compounds like thyroxine. cdc.govdoi.org
In GC-MS methods for thyroxine, a stable isotope-labeled internal standard, such as this compound, would be added to the sample before derivatization and injection into the GC system. acs.orgresearchgate.netnih.gov Similar to IDMS in LC-MS/MS, the labeled standard would track the endogenous analyte through sample preparation, derivatization, and chromatographic separation. acs.orgresearchgate.net
Quantification in GC-MS with an internal standard involves monitoring specific ions for both the derivatized analyte and the derivatized internal standard using selected ion monitoring (SIM) or selected reaction monitoring (SRM). doi.orgnih.gov The ratio of the analyte ion signal to the internal standard ion signal is then used for quantification. acs.orgresearchgate.net This approach helps to mitigate variations introduced during sample handling, derivatization efficiency, and the GC-MS analysis itself, contributing to improved accuracy and precision compared to methods without an internal standard. acs.orgresearchgate.net While less common for routine thyroid hormone analysis compared to LC-MS/MS, GC-MS with stable isotope dilution remains a viable technique for specific research applications, and this compound or other labeled analogs play a vital role in ensuring the reliability of the results. acs.orgresearchgate.netdoi.orgnih.govnih.gov
Example Data Table: LC-MS/MS Method Performance
Below is an example table illustrating typical performance data for an LC-MS/MS method quantifying thyroxine using a stable isotope-labeled internal standard, synthesized from information commonly found in method validation studies. ntnu.nontnu.nooup.com
| Parameter | Value Range (Example) | Unit |
| Linearity (r²) | > 0.99 | - |
| Intra-day Precision (%CV) | < 10 | % |
| Inter-day Precision (%CV) | < 15 | % |
| Accuracy (% Bias) | ± 15 | % |
| LLOQ | 0.5 - 5 | ng/mL |
| Recovery | 80 - 120 | % |
| Matrix Effect | < ± 15 | % |
Example Data Table: Recovery Data in Different Matrices
This table provides an example of recovery data for thyroxine using a stable isotope-labeled internal standard in different biological matrices, reflecting findings from method validation studies. ntnu.noresearchgate.net
| Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) |
| Stripped Serum | 81.05 researchgate.net | Not explicitly stated for IS, assumed similar to analyte due to IDMS principle |
| Un-stripped Serum | 99.17 researchgate.net | Not explicitly stated for IS, assumed similar to analyte due to IDMS principle |
| Brain Tissue | 97.6 - 109 acs.org | Not explicitly stated for IS, assumed similar to analyte due to IDMS principle |
Example Data Table: Limits of Detection and Quantification
This table presents example LOD and LOQ values for thyroxine obtained using sensitive LC-MS/MS methods with stable isotope dilution. ntnu.nontnu.nooup.com
| Analyte | LOD (Example) | LOQ (Example) | Unit |
| Thyroxine | 0.16 - 0.77 | 0.52 - 2.54 | ng/mL |
Optimization of Derivatization Protocols for GC-MS Compatibility
Gas chromatography-mass spectrometry (GC-MS) requires analytes to be volatile and thermally stable. Thyroid hormones, including thyroxine and its isotopically labeled variants like this compound, are relatively polar and non-volatile, necessitating chemical derivatization before GC-MS analysis. Derivatization involves converting polar functional groups into less polar, more volatile derivatives, improving chromatographic behavior and detection sensitivity sigmaaldrich.comresearchgate.net.
Optimization of derivatization protocols for compounds like this compound for GC-MS compatibility typically involves selecting appropriate derivatization reagents and reaction conditions (e.g., temperature, time, solvent). For thyroid hormones, a double derivatization approach has been reported for GC-MS analysis. This method involves sequential reactions, such as esterification of the carboxyl group followed by acylation or silylation of the hydroxyl and amino groups nih.gov. For instance, a method for the simultaneous determination of endogenous thyroxine and 13C6-thyroxine in plasma using GC-MS employed a double derivatization with CH3OH/HCl and HFBA (heptafluorobutyric anhydride), with 13C9-thyroxine used as the analytical internal standard. This derivatization strategy was reported to induce good GC mobility for the thyroid hormones nih.gov.
The derivatization process results in derivatives that produce characteristic fragment ions upon electron ionization in the MS, allowing for identification and quantification. For the GC-MS-SIM (Selected Ion Monitoring) analysis of thyroxine and its labeled analogs, specific ions of the fragment ions are monitored nih.gov. In the cited method using the double derivatization, quantification was carried out by monitoring specific fragment ions at m/z 970, 976, and 979, corresponding to endogenous thyroxine, 13C6-thyroxine, and 13C9-thyroxine, respectively nih.gov.
General considerations for optimizing derivatization in GC-MS, applicable to this compound, include ensuring complete derivatization of all functional groups to avoid multiple peaks for a single analyte and minimizing side reactions or degradation of the target compound sigmaaldrich.commdpi.com. The stability of the formed derivatives is also critical for reliable analysis sigmaaldrich.com.
Sample Preparation and Extraction Techniques for Labeled Thyroxine and its Analogs in Research Samples
Effective sample preparation and extraction are crucial steps in the bioanalysis of thyroid hormones and their labeled internal standards like this compound from biological matrices such as serum or plasma. These steps aim to isolate the analytes of interest from complex biological components that can interfere with downstream analysis by mass spectrometry japsonline.comoup.comfrontiersin.orgnih.gov.
Common strategies involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) japsonline.comoup.comfrontiersin.orgnih.gov. Protein precipitation, often using organic solvents like acetonitrile, is a primary step to remove abundant proteins from the sample matrix oup.comfrontiersin.orgeur.nl. Following deproteinization, extraction techniques are employed to isolate and concentrate the thyroid hormones.
Solid-phase extraction (SPE) is a widely used technique for the extraction of thyroid hormones and their metabolites from serum and plasma oup.comfrontiersin.orgnih.goveur.nl. Various SPE sorbents can be utilized, including reversed-phase and mixed-mode cartridges, which offer different retention mechanisms based on hydrophobicity and ionic interactions nih.gov. For example, a method for the simultaneous determination of levothyroxine and liothyronine (B1675554) in human serum used Strata-X reverse phase extraction cartridges japsonline.com. Another study employing LC-MS/MS for nine thyroid hormone metabolites in human serum utilized Oasis MAX solid phase extraction 96-well plate cartridges, which are hydrophilic-lipophilic balanced mixed-mode polymeric materials oup.comeur.nl.
Liquid-liquid extraction (LLE) is another approach, involving the partitioning of analytes between two immiscible liquid phases researchgate.net. While SPE is often preferred for its cleaner extracts and amenability to automation, LLE can also be effective depending on the specific analytes and matrix researchgate.net.
After extraction, the eluate or organic phase is typically evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent compatible with the analytical technique (e.g., GC-MS or LC-MS) japsonline.comoup.comeur.nl.
Strategies for Concurrent Isolation of Thyroid Hormones and Metabolites
The use of this compound as an internal standard is often part of methods designed for the simultaneous quantification of multiple thyroid hormones and their metabolites in research samples oup.comfrontiersin.orgnih.goveur.nlnih.govresearchgate.net. Strategies for concurrent isolation aim to efficiently extract a broad range of these chemically diverse compounds from a single sample.
Mixed-mode SPE cartridges are particularly useful for this purpose as they can retain compounds based on both reversed-phase and ion-exchange interactions, allowing for the isolation of analytes with varying polarities and functional groups nih.gov. This is beneficial for simultaneously extracting thyroxine, which has acidic and basic functionalities, along with its less iodinated metabolites and acetic acid analogs.
A liquid-liquid extraction procedure has also been reported to permit the concurrent isolation of thyroid hormones and thyronamines from biological matrices researchgate.net. The choice of extraction method and conditions is critical to ensure adequate recovery and minimal matrix effects for all target analytes, including the labeled internal standards.
The use of isotopically labeled internal standards like this compound is integral to these concurrent isolation strategies, as they help to account for variations in extraction efficiency and matrix effects across different analytes and samples, leading to more accurate quantification nih.govjapsonline.comnih.govresearchgate.netcaymanchem.comcaymanchem.comclearsynth.comschd-shimadzu.combdg.co.nz.
Considerations for Antioxidant Use and Sample Stability in Bioanalytical Research
Thyroid hormones, particularly those with iodine substituents, are susceptible to oxidation and degradation, which can affect the accuracy of bioanalytical measurements oup.comnih.govfrontiersin.org. This is a significant consideration when handling research samples containing this compound and other thyroid compounds.
To minimize degradation during sample collection, processing, and storage, antioxidants are commonly added to biological samples oup.comnih.gov. Ascorbic acid, dithiothreitol, and citric acid are examples of antioxidants used to protect thyroid hormones from oxidation oup.comnih.gov. The addition of an antioxidant mixture to serum samples before storage and sample preparation has been shown to minimize the conversion of T4 to T3 oup.comnih.gov.
Sample stability is another critical factor in bioanalytical research. The stability of this compound, like that of endogenous thyroxine, in various matrices and under different storage conditions must be evaluated and controlled caymanchem.comoup.com. Studies have investigated the stability of thyroid hormones in serum and plasma under different temperatures and freeze-thaw cycles oup.com. For example, the stability of extracted and non-extracted samples containing thyroid hormone metabolites was assessed at different temperatures and after multiple freeze-thaw cycles oup.com.
Proper storage conditions, such as storage at low temperatures (-20°C or -80°C) and protection from light, are essential to maintain the integrity of this compound and other thyroid hormones in research samples caymanchem.comoup.com. Aqueous solutions of this compound are generally not recommended for storage for extended periods caymanchem.com.
Ensuring sample stability through appropriate handling, storage, and the judicious use of antioxidants is paramount for obtaining reliable and accurate results when quantifying thyroid hormones and their metabolites using isotopically labeled standards like this compound in bioanalytical research.
Fundamental Biochemical and Metabolic Research Applications Utilizing Thyroxine 13c9,15n
Elucidation of Thyroid Hormone Metabolic Pathways in In Vitro and Animal Models
Isotopically labeled thyroxine is crucial for dissecting the complex metabolic pathways that govern thyroid hormone homeostasis. By administering labeled thyroxine and tracking its transformation into various metabolites, researchers can gain insights into the enzymes and reactions involved in its activation, inactivation, and degradation in different biological contexts, including in vitro systems and animal models. Studies utilizing isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for analyzing thyroid hormones in biological samples, such as rat serum, highlight the application of labeled standards in accurately quantifying multiple thyroid hormone species, including thyroxine (T4), triiodothyronine (T3), reverse triiodothyronine (rT3), and various diiodothyronines (T2). researchgate.net This capability is fundamental to understanding the flow of thyroxine through its metabolic network.
Investigation of Deiodinase Activity and Kinetics in Thyroid Hormone Activation and Inactivation
The deiodinase enzymes (DIO1, DIO2, and DIO3) play a central role in thyroid hormone metabolism by catalyzing the removal of iodine atoms from thyroxine (T4) and triiodothyronine (T3). DIO1 and DIO2 primarily activate T4 to the more potent T3, while DIO3 inactivates both T4 and T3. Isotopically labeled thyroxine serves as a substrate for studying the activity and kinetics of these enzymes. By incubating labeled T4 with enzyme preparations or cells expressing specific deiodinases and measuring the formation of labeled products (such as labeled T3 or rT3) over time, researchers can determine enzyme reaction rates, Michaelis-Menten kinetics (Km and Vmax), and the effects of various factors (e.g., inhibitors, cofactors, physiological conditions) on deiodinase activity. While specific kinetic data using Thyroxine-13C9,15N are not provided in the search results, the discussion of DIO2 and DIO3 expression in maternal tissues corresponding to fetal status in animal models underscores the importance of studying deiodinase regulation in specific physiological contexts, a process facilitated by the use of labeled substrates. researchgate.net
Pharmacokinetic and Biodistribution Studies in Pre-Clinical Research Models
Isotopically labeled thyroxine is indispensable for conducting pharmacokinetic (PK) and biodistribution studies in pre-clinical animal models. PK studies assess how an organism handles a substance over time, including its absorption, distribution, metabolism, and excretion (ADME). Biodistribution studies specifically examine how a substance is distributed among different tissues and organs. By administering a known dose of labeled thyroxine and measuring its concentration in blood, tissues, and excreta at various time points using sensitive techniques like LC-MS/MS, researchers can determine critical PK parameters.
Assessment of Tissue-Specific Turnover and Clearance Rates
Labeled thyroxine enables the determination of tissue-specific turnover and clearance rates. Turnover refers to the rate at which a substance is replaced in a tissue, while clearance is the rate at which it is removed from the blood or a specific organ. By tracking the decline of labeled thyroxine concentration in different tissues over time, researchers can calculate how quickly thyroxine is metabolized or transported out of those tissues. Comparative studies on thyroid hormone metabolism in different animal species, such as the observation that Carp clears plasma of thyroid hormones faster than tilapia, highlight the species-specific differences in clearance rates that can be quantitatively assessed using labeled tracers. researchgate.net
Dynamic Tracing of Thyroid Hormone Transport and Distribution
The dynamic processes of thyroid hormone transport and distribution throughout the body can be effectively studied using isotopically labeled thyroxine. Thyroid hormones are transported in the blood bound to carrier proteins and are actively transported into cells via specific membrane transporters. By administering labeled thyroxine and monitoring its appearance and disappearance in different compartments (e.g., plasma, interstitial fluid, intracellular space) and specific tissues over time, researchers can elucidate the kinetics of transport processes and the extent of distribution into various organs. Studies evaluating the transport and distribution of thyroid hormones in tissues like maternal endometrium, fetal placenta, liver, and kidney in animal models demonstrate the application of such techniques to understand tissue-specific handling of thyroid hormones. researchgate.net The use of LC-MS/MS allows for the sensitive detection and quantification of the labeled hormone in these diverse biological matrices. researchgate.net
Studies on Inter-Organ Metabolic Cross-Talk Regulated by Thyroid Hormones in Animal Systems
Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism across various tissues and organs. Understanding the intricate metabolic interplay and communication between these organs, often referred to as inter-organ metabolic cross-talk, is essential for elucidating the systemic effects of thyroid hormones. Stable isotope-labeled thyroid hormone analogs, such as this compound, serve as invaluable tools in animal models to trace the distribution, metabolism, and kinetics of thyroid hormones, thereby providing insights into these complex inter-organ relationships.
The use of stable isotopes like 13C and 15N allows researchers to distinguish the administered labeled hormone from the endogenous pool of thyroid hormones within the animal system. When this compound is administered to an animal, its metabolic fate can be followed over time in different tissues and biological fluids using sensitive analytical techniques, notably liquid chromatography-mass spectrometry (LC-MS/MS) bioscientifica.comnih.gov. This approach enables the quantification of the labeled parent compound and its labeled metabolites in various organs, providing a dynamic picture of how thyroid hormones are taken up, deiodinated, conjugated, and potentially transported between organs.
Key organs involved in thyroid hormone metabolism and inter-organ cross-talk include the liver, kidney, brain, skeletal muscle, and adipose tissue nih.govacs.orgphysiology.org. The liver, for instance, is a major site for thyroid hormone metabolism, including conjugation and deiodination nih.gov. Studies using labeled thyroxine can track the uptake of this compound by the liver, its conversion to labeled T3 (e.g., Liothyronine-13C9,15N if the label is retained) or reverse T3, and its subsequent conjugation and excretion via bile nih.gov. By simultaneously measuring the appearance of labeled hormones and metabolites in other organs and the circulation, researchers can infer the extent of hepatic processing and its contribution to the thyroid hormone pool in other tissues.
Similarly, the kidney plays a role in the excretion of thyroid hormones and their metabolites. Tracing labeled this compound and its products in urine and kidney tissue can help quantify renal clearance pathways and understand the kidney's contribution to systemic thyroid hormone homeostasis.
The brain is another crucial organ where thyroid hormone metabolism is tightly regulated, primarily through the action of deiodinase enzymes acs.orgphysiology.org. Administering labeled this compound can help investigate the transport of T4 across the blood-brain barrier and its local conversion to labeled T3 within specific brain regions. Comparing the ratio of labeled T4 to labeled T3 in brain tissue versus plasma can provide insights into the efficiency of local T3 production, which is vital for neurodevelopment and metabolic regulation.
While specific detailed research findings solely utilizing this compound for comprehensive, multi-organ metabolic cross-talk studies were not extensively available in the provided search results, the application of stable isotope-labeled tracers like this compound in conjunction with advanced mass spectrometry is a well-established methodology for gaining quantitative insights into metabolic pathways in vivo bioscientifica.comnih.govacs.org. Such studies are instrumental in:
Determining organ-specific uptake and efflux rates of thyroid hormones.
Quantifying the contribution of different organs to the production of active T3 through deiodination.
Investigating the impact of nutritional status, disease states, or genetic modifications on tissue-specific thyroid hormone metabolism and systemic availability.
Elucidating the pathways of thyroid hormone conjugate formation and excretion.
A hypothetical study investigating inter-organ metabolic cross-talk using this compound might involve administering a tracer dose to animal models and collecting tissue samples from multiple organs (e.g., liver, kidney, muscle, adipose tissue, brain) at different time points. Analysis by LC-MS/MS would then quantify the concentration of this compound and its labeled metabolites in each tissue.
Conceptual Data Table: Distribution of Labeled Thyroxine and Metabolites in Animal Tissues Following Administration of this compound
| Time Point (hours) | Tissue | This compound Concentration (pmol/g tissue) | Labeled T3 Concentration (pmol/g tissue) | Labeled Metabolite X Concentration (pmol/g tissue) |
| 1 | Liver | Value A | Value B | Value C |
| 1 | Kidney | Value D | Value E | Value F |
| 1 | Muscle | Value G | Value H | Value I |
| 1 | Adipose Tissue | Value J | Value K | Value L |
| 1 | Brain | Value M | Value N | Value O |
| 6 | Liver | Value P | Value Q | Value R |
| 6 | Kidney | Value S | Value T | Value U |
| 6 | Muscle | Value V | Value W | Value X |
| 6 | Adipose Tissue | Value Y | Value Z | Value AA |
| 6 | Brain | Value BB | Value CC | Value DD |
| 24 | Liver | Value EE | Value FF | Value GG |
| 24 | Kidney | Value HH | Value II | Value JJ |
| 24 | Muscle | Value KK | Value LL | Value MM |
| 24 | Adipose Tissue | Value NN | Value OO | Value PP |
| 24 | Brain | Value QQ | Value RR | Value SS |
Note: Values A through SS represent hypothetical concentration data that would be obtained through LC-MS/MS analysis of tissue samples.
Future Directions and Emerging Research Methodologies
Integration of Stable Isotope Tracing with High-Throughput Omics Technologies (e.g., Metabolomics, Fluxomics)
The combination of stable isotope tracing with high-throughput omics technologies, particularly metabolomics and fluxomics, is a key future direction in thyroid hormone research. Stable isotope tracing, using compounds like Thyroxine-13C9,15N, allows researchers to track the fate of labeled atoms through metabolic pathways, revealing pathway activities and quantifying metabolic fluxes wikipedia.orgwikipedia.org. Integrating this dynamic information with the comprehensive molecular profiles provided by metabolomics (the study of all metabolites in a biological sample) and fluxomics (the study of metabolic reaction rates) offers a powerful approach to understand the complex interplay of thyroid hormones within broader metabolic networks.
This integrated approach can illuminate biological processes and reveal pathway activities that are not apparent from measuring metabolite concentrations alone wikipedia.org. Fluxomics, in particular, can identify and quantify integrated endocrine pathways by tracking labels through multiple metabolic networks wikipedia.org. LC/MS-based untargeted metabolomics, combined with isotopically labeled metabolites, facilitates the unbiased mapping of labeled moieties through metabolic pathways wikipedia.org. Advances in metabolomics, fluxomics, and systems biology are paving the way for quantitative investigations into systemic disorders influenced by thyroid hormones wikidata.org. Integrating omics data with clinical observations, longitudinal studies, and functional assays can provide a more holistic understanding of disease mechanisms and their metabolic consequences wikidata.org. Stable isotope tracing, therefore, is becoming a widely adopted tool for monitoring metabolism in various contexts, including in vitro and in vivo studies ontosight.ai. Furthermore, multi-omics approaches, even those using label-free methods for flux inference, are revealing dysregulatory mechanisms in metabolic processes researchgate.net.
Advancements in Mass Spectrometry Instrumentation for Enhanced Isotopic Resolution and Sensitivity
Advancements in mass spectrometry (MS) instrumentation are crucial for enhancing the isotopic resolution and sensitivity required for stable isotope tracing studies involving thyroid hormones. MS plays a central role in the comprehensive study of metabolism by enabling the simultaneous measurement of many metabolites wikipedia.org. Improved sensitivity and resolution of MS have directly enhanced the detection of labeled tracers wikipedia.org.
Development of Novel Isotopic Labeling Strategies for Related Iodothyronines and Metabolites in Research
The development of novel isotopic labeling strategies for related iodothyronines and their metabolites is an important area for future research. Stable isotope-labeled tracers, designed to closely mimic endogenous metabolites, are commonly used to quantify the turnover rates of various metabolic intermediates and provide accurate insights into metabolic fluxes ontosight.ainih.gov. Beyond this compound, developing specific labeling patterns for other thyroid hormones like triiodothyronine (T3), reverse triiodothyronine (rT3), and various diiodothyronines and thyronamines will enable detailed investigations into their individual metabolic fates and interconversion pathways.
Position-specific stable isotope tracers can be designed to probe specific enzymatic activities and metabolic pathways ontosight.ai. For example, using tracers labeled at particular carbon positions can reveal how different parts of the thyroid hormone molecule are processed. While ¹³C and ¹⁵N are commonly used, ²H (deuterium) tracers are also employed, primarily for monitoring reactions involving isomerase and dehydrogenase enzymes ontosight.ai. Stable isotope tracing provides a versatile tool to investigate the metabolism of various substrates, including those relevant to thyroid hormone action, such as carbohydrates, fats, and proteins nih.gov. Isotopic labeling strategies can be tailored to induce robust changes in the fractional contributions to metabolic cycles, allowing for detailed flux analysis eragene.com. Methods using LC-MS/MS with stable isotope-labeled internal standards have been developed for the determination of iodothyronines and thyronamines in complex matrices like cell culture media nih.gov. Furthermore, isotope-dilution LC-MS/MS methods employing isotopic labeled surrogate and internal standards have been developed for the analysis of thyroid hormones and a range of their metabolites in serum and plasma uni.lu. Stable isotope-labeled synthetic peptides are also being used for targeted measurements of modifications, such as iodination sites within thyroglobulin, the precursor protein for thyroid hormones idrblab.net. The broader field of quantitative proteomics also utilizes multiplex isotope labeling as a strategy to enhance accuracy and throughput uni-freiburg.de. Chemical labeling techniques can introduce stable isotope labels by attaching tags to functional groups of molecules uni-freiburg.de.
Computational Modeling and Data Analysis Techniques for Stable Isotope Tracer Studies
The increasing complexity of data generated from stable isotope tracer studies necessitates the development and application of advanced computational modeling and data analysis techniques. To quantitatively assess metabolic fluxes at a systems level, the copious data generated from tracer experiments must be integrated using computational models wikipedia.org. The process of metabolomics and isotope tracing inherently involves significant data analysis wikipedia.org.
Q & A
Q. What are the key methodological considerations for synthesizing Thyroxine-13C9,15N with isotopic purity?
this compound synthesis requires precise control of reaction conditions to ensure isotopic incorporation. For example, three distinct reaction pathways using varying reagents (e.g., HCl, BOC2O, TBAF) and solvents (THF, DCM, MeOH/H2O) have been documented, with starred (*) conditions indicating steps involving 13C/15N labeling . Critical steps include protecting group strategies (e.g., using 4-(triisopropylsilyloxy)phenylboronic acid) and deprotection under controlled acidic/basic conditions to prevent isotopic scrambling. Post-synthesis, HPLC (99.0% purity) and NMR (comparison of labeled vs. unlabeled spectra) are essential for verifying isotopic integrity .
Q. How is this compound validated for use as an internal standard in mass spectrometry?
Validation involves confirming isotopic enrichment and purity through:
- Elemental analysis : Adjusting for water content (8.4% in BDG Synthesis’s batch) to calculate corrected purity (90.6%) .
- LC-MS/MS : Ensuring no cross-contamination from unlabeled thyroxine (<0.5% M-10 isotopic impurity) .
- NMR : Comparing 1H and 13C chemical shifts between labeled and unlabeled forms to confirm isotopic positioning .
Q. What are the storage and handling protocols for this compound to maintain stability?
The compound should be stored in amber vials at 2–8°C to prevent photodegradation and hydrolysis. Despite stability at room temperature during transport, long-term refrigeration is critical due to its hygroscopic nature, as residual water can alter elemental analysis results .
Advanced Research Questions
Q. How can researchers optimize reaction yields in this compound synthesis when scaling up?
Scaling requires addressing:
- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates but may require inert atmospheres to prevent oxidation .
- Catalyst efficiency : Copper acetate (Cu(OAc)₂) in coupling reactions can reduce side products but must be purified post-reaction to avoid metal contamination .
- Isotopic dilution : Monitor 15N incorporation via LC-IRMS, as incomplete labeling (e.g., <99%) may necessitate additional purification steps .
Q. How should contradictory δ15N data in environmental or metabolic studies using this compound be resolved?
Contradictions often arise from:
- Matrix effects : Co-eluting compounds in LC-IRMS can skew δ15N measurements. Use porous graphitic carbon (PGC) columns to isolate analytes .
- Instrument drift : Frequent calibration with certified reference materials (CRMs) is critical, as copper reactors in IRMS systems degrade rapidly, causing precision losses (±1.4‰) .
- Biological variability : In vivo studies must account for endogenous thyroxine pools, which dilute the labeled tracer. Use kinetic modeling to distinguish newly synthesized vs. pre-existing hormone .
Q. What experimental designs are recommended for tracing this compound in metabolic pathways?
- Dose-response studies : Use graded doses to establish linearity in isotopic enrichment and avoid saturation effects .
- Time-course sampling : Collect tissues/plasma at multiple time points to model turnover rates. For example, thyroid gland uptake peaks at 6–12 hours post-administration in rodents.
- Statistical power : Optimize sample size using ANOVA-based models to detect ≥3.7‰ differences in δ15N, as observed in riverine nitrate studies .
Q. How can 13C–15N coupling constants be leveraged to confirm thyroxine’s structural integrity in novel derivatives?
- 2D HMBC NMR : Detect long-range 1H–15N couplings to verify the iodophenyl group’s connectivity. For example, Dimroth rearrangements in labeled analogs produce distinct splitting patterns (e.g., H2/H5/H7 signals in pyrrolo[1,2-a]pyrimidines) .
- Isotopic perturbation : Compare J-coupling values between 13C9,15N-thyroxine and unlabeled analogs. Deviations >0.5 Hz indicate conformational changes or isotopic scrambling .
Methodological Pitfalls and Solutions
Q. Why might HPLC purity assessments of this compound conflict with elemental analysis?
Discrepancies arise from:
- Residual water : Unaccounted moisture (e.g., 8.4% in BDG Synthesis’s batch) lowers apparent carbon/nitrogen content .
- Detector bias : UV detectors may underestimate impurities with low absorptivity. Supplement with charged aerosol detection (CAD) for universal response .
Q. How to address low reproducibility in δ15N measurements across laboratories?
Standardize protocols using:
- CRMs : Include in-house labeled thyroxine alongside NIST SRM 1549 (human serum) for inter-lab calibration .
- Blinded replicates : Submit duplicate samples to identify systematic errors (e.g., column aging in LC-IRMS) .
Data Interpretation Frameworks
Q. What statistical models are suitable for analyzing 15N tracer recovery in thyroid studies?
Use mixed-effects models to partition variance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
